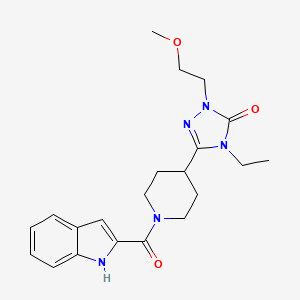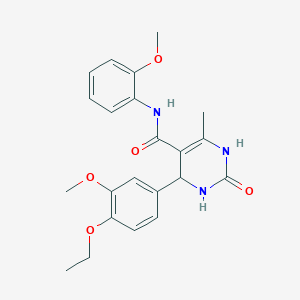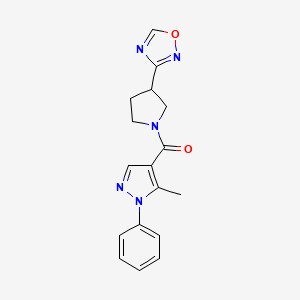
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds related to "(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" involves multi-step chemical reactions, starting from basic organic precursors to the final complex molecule. The synthesis process typically involves the formation of pyrazole and oxadiazole rings, followed by their subsequent functionalization and coupling. Methods may vary depending on the desired substitution patterns and the specific functional groups present in the final molecule (Cao et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been determined using techniques such as X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule, including bond lengths, angles, and overall geometry, which are crucial for understanding the compound's reactivity and interactions with other molecules. For instance, detailed structural analysis has been conducted on similar compounds, highlighting the importance of molecular geometry in determining the compound's physical and chemical properties (Huang et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research efforts have focused on the synthesis of heterocyclic compounds, including pyrazole derivatives, and their structural characterization. For example, novel isoxazole-, 1,2,4 oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives were synthesized from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride, with their structures confirmed through spectral data and evaluated for antibacterial activity (Sangepu et al., 2016). Such studies indicate the ongoing interest in developing new synthetic routes and understanding the structural aspects of these compounds.
Biological Activity
Compounds structurally related to the queried molecule have been synthesized and assessed for their antimicrobial and anticancer activities. For instance, some derivatives have shown promising antimicrobial activity against various bacterial strains, with certain methoxy group-containing compounds displaying high antimicrobial potency (Kumar et al., 2012). Another study synthesized nicotinic acid hydrazide derivatives, which were screened for antimycobacterial activity, underscoring the potential therapeutic applications of these compounds (Sidhaye et al., 2011).
Drug Discovery and Development
Further, in silico approaches have been employed to predict the drug-likeness of synthesized compounds, alongside in vitro microbial investigations. Such studies not only assess the biological efficacy of these compounds but also their potential as drug candidates, with some showing better antimycobacterial activity compared to standard drugs (Pandya et al., 2019). This highlights the importance of heterocyclic compounds in the search for new therapeutic agents.
Materials Science Applications
Compounds with structural similarities have also been explored for their corrosion inhibition properties, demonstrating the versatility of these molecules beyond biomedical applications. For example, pyrazole derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions, revealing their potential in industrial applications (Yadav et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-15(9-19-22(12)14-5-3-2-4-6-14)17(23)21-8-7-13(10-21)16-18-11-24-20-16/h2-6,9,11,13H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPDPBXDUWMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)C4=NOC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)
![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)
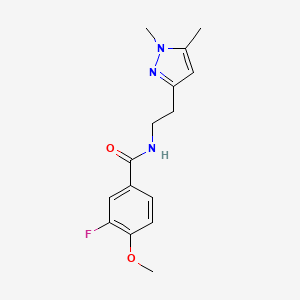
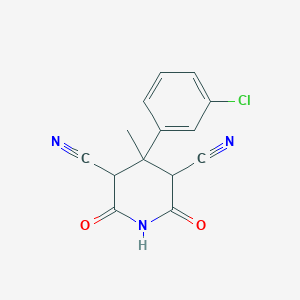
![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

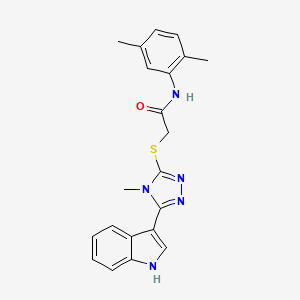
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)
